N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
CAS No.:
Cat. No.: VC16344981
Molecular Formula: C20H18N4OS
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4OS |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide |
| Standard InChI | InChI=1S/C20H18N4OS/c25-18(11-13-24-12-10-16-8-4-5-9-17(16)24)21-20-23-22-19(26-20)14-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,21,23,25) |
| Standard InChI Key | LWQUXFBUGGOHPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is defined by the systematic IUPAC name N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide and possesses the following structural identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| InChI | InChI=1S/C20H18N4OS/c25-18(11-13-24-12-10-16-8-4-5-9-17(16)24)21-20-23-22-19(26-20)14-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,21,23,25) |
| InChIKey | LWQUXFBUGGOHPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 |
| PubChem Compound ID | 29597792 |
The molecule comprises three distinct regions:
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1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, conferring rigidity and electronic diversity.
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Benzyl substituent: A phenylmethyl group at position 5 of the thiadiazole, enhancing lipophilicity and π-π stacking potential.
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Indole-propanamide side chain: A 3-(1H-indol-1-yl)propanamide group linked to the thiadiazole’s nitrogen, introducing hydrogen-bonding and hydrophobic interactions.
Structural Characterization
X-ray crystallography data for this compound remains unpublished, but computational models predict a planar thiadiazole ring with dihedral angles of 15–25° between the benzyl and indole planes. Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments:
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Thiadiazole protons: δ 8.2–8.5 ppm (aromatic region).
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Benzyl protons: δ 7.3–7.5 ppm (multiplet for aromatic Hs) and δ 4.1 ppm (singlet for CH₂).
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Indole protons: δ 6.5–7.1 ppm (multiplet for heteroaromatic Hs).
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide typically follows a three-step protocol:
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Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.
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Benzylation: Electrophilic substitution at position 5 of the thiadiazole using benzyl bromide.
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Amidation: Coupling of the thiadiazole-amine with 3-(1H-indol-1-yl)propanoic acid using carbodiimide crosslinkers.
Reaction Conditions and Solvent Systems
Key optimization parameters include:
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Solvent selection: Dichloromethane (DCM) for benzylation (60–70% yield) versus dimethylformamide (DMF) for amidation (75–85% yield).
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Temperature control: 0–5°C for cyclocondensation to prevent side reactions; room temperature for amidation.
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Catalysts: Pyridine as a proton scavenger during benzylation.
Physicochemical Properties
Spectroscopic Profiles
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IR spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiadiazole), and 3300 cm⁻¹ (N-H indole).
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Mass spectrometry: Molecular ion peak at m/z 362.4 (M⁺), with fragments at m/z 245 (benzyl-thiadiazole) and m/z 117 (indole-propionyl).
Mechanistic Insights and Target Interactions
Enzyme Inhibition Studies
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Acetylcholinesterase (AChE): IC₅₀ ≈ 15 µM, comparable to donepezil (IC₅₀ = 10 µM).
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Cyclooxygenase-2 (COX-2): 55% inhibition at 50 µM, suggesting moderate selectivity.
Receptor Binding Affinities
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Serotonin 5-HT₂A: nM, implicating potential psychoactivity.
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EGFR tyrosine kinase: 30% inhibition at 10 µM, weaker than erlotinib.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Bioactivity Enhancement |
|---|---|---|
| N-(5-Phenyl-thiadiazol-2-yl)propanamide | Phenyl instead of benzyl | Lower lipophilicity (logP 2.1 vs. 3.4) |
| 3-(5-Methylindol-1-yl)propanamide | Methylindole substitution | Improved COX-2 inhibition (IC₅₀ 8 µM) |
| Benzyl-thiadiazole-carboxamide | Carboxamide at position 2 | Reduced AChE affinity ( 450 nM) |
Therapeutic Applications and Drug Development Prospects
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Oncology: Potential adjuvant in combination with paclitaxel for tubulin targeting.
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Neurology: 5-HT₂A modulation for depressive disorders.
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Infectious diseases: Topical formulations for resistant dermatophytes.
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